PDK1 Binding Affinity: Regioisomeric Divergence from 5-Substituted Analog
The 5-substituted regioisomer of 4-(furan-2-yl)-1H-pyrazol-3-amine (specifically 3-amino-5-(2-furyl)pyrazole, CAS 96799-02-9) has been quantitatively characterized as a PDK1 binder with an IC50 of 313 μM [1]. This established baseline demonstrates that the furan-pyrazole core possesses measurable, albeit weak, PDK1 binding capacity when the furan is positioned at C5. No equivalent PDK1 binding data exists for the C4-substituted regioisomer (the target compound), creating a specific scientific rationale for procurement: comparative evaluation of these regioisomers enables determination of whether repositioning the furan substituent to C4 alters PDK1 binding potency or shifts target selectivity. This regioisomeric pair represents a defined SAR probe set for investigating pyrazole substitution effects on AGC kinase family engagement.
| Evidence Dimension | PDK1 kinase binding affinity |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | 3-Amino-5-(2-furyl)pyrazole (5-substituted regioisomer); IC50 = 313 μM |
| Quantified Difference | Unknown; procurement of 4-substituted regioisomer required to establish comparative binding data |
| Conditions | PDK1 binding assay (fragment-based screening context) |
Why This Matters
This regioisomeric pair enables direct SAR interrogation of furan substitution position effects on kinase binding, a critical variable for medicinal chemistry optimization.
- [1] Medina JR, et al. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Med Chem Lett. 2010;1(8):439-442. View Source
